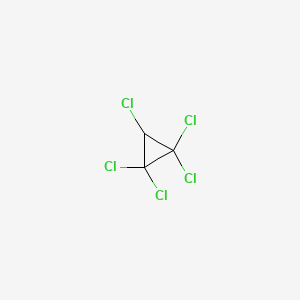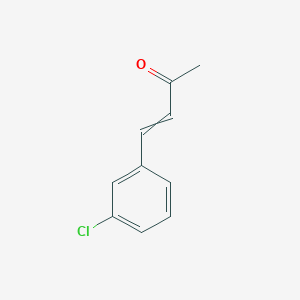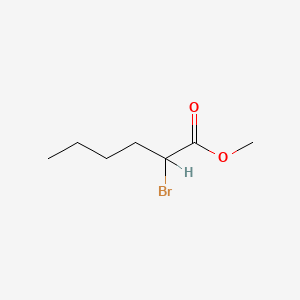
Pentachlorocyclopropane
Overview
Description
Pentachlorocyclopropane is a chlorinated cyclopropane with the chemical formula C3HCl5. It is a colorless liquid with a faint minty odor. The compound is thermally unstable above 100°C, decomposing to form 1,1,3,3,3-pentachloropropene through isomerization .
Mechanism of Action
Target of Action
Pentachlorocyclopropane is a chlorinated cyclopropane It is known to react with bases such as potassium hydroxide .
Mode of Action
This compound interacts with its targets through chemical reactions. For instance, when this compound reacts with a base such as potassium hydroxide, it undergoes dehydrohalogenation to form tetrachlorocyclopropene .
Biochemical Pathways
It is known that this compound can be used in the preparation of sulfur and nitrogen heterocyclic ring substituted cyclopropane compounds .
Pharmacokinetics
It is known that this compound is a colorless mobile liquid with a faint minty odor .
Result of Action
It is known that this compound is used in the preparation of a sulfur and nitrogen heterocyclic ring substituted cyclopropane compounds with applications in organic light-emitting devices .
Action Environment
This compound is thermally unstable above 100 °C, undergoing rapid ring-opening isomerization to give exclusively 1,1,3,3,3-pentachloropropene . This suggests that the action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Addition of Dichlorocarbene to Trichloroethylene
-
Chlorination of 3,3,3-Trichloropropylene
Chemical Reactions Analysis
Types of Reactions
-
Dehydrohalogenation
Reagent: Potassium hydroxide.
Conditions: Reaction with a base such as potassium hydroxide leads to the formation of tetrachlorocyclopropene.
-
Hydrogen-Bonded Complex Formation
Reagents: Acetonitrile, ammonia, monomethylamine, and dimethylamine.
Conditions: Formation of hydrogen-bonded complexes with these bases.
Major Products
Tetrachlorocyclopropene: Formed through dehydrohalogenation with potassium hydroxide.
Scientific Research Applications
Pentachlorocyclopropane has several applications in scientific research:
-
Organic Light-Emitting Devices
- Used in the preparation of sulfur and nitrogen heterocyclic ring-substituted cyclopropane compounds. These compounds exhibit excellent hole transport properties and stability .
-
Chemical Synthesis
Comparison with Similar Compounds
Similar Compounds
-
Chlorocyclopropane
- Chemical Formula: C3H5Cl.
- Similarity: Both are chlorinated cyclopropanes.
- Difference: Chlorocyclopropane has fewer chlorine atoms and different reactivity patterns .
-
Tetrachlorocyclopropene
- Chemical Formula: C3Cl4.
- Similarity: Both are chlorinated cyclopropanes.
- Difference: Tetrachlorocyclopropene is a product of pentachlorocyclopropane dehydrohalogenation .
Uniqueness
This compound is unique due to its high chlorine content and its ability to form stable hydrogen-bonded complexes with various bases. Its thermal instability and specific reactivity with bases make it a valuable compound in organic synthesis and material science .
Properties
IUPAC Name |
1,1,2,2,3-pentachlorocyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl5/c4-1-2(5,6)3(1,7)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACJMSLMMMSESC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C1(Cl)Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073366 | |
| Record name | Cyclopropane, pentachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Pentachlorocyclopropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21429 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6262-51-7 | |
| Record name | 1,1,2,2,3-Pentachlorocyclopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6262-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropane, pentachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006262517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PENTACHLOROCYCLOPROPANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139996 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopropane, pentachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1,1'-Biphenyl]-2,3'-diol](/img/structure/B1630524.png)



![Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1630529.png)
![Bicyclo[2.2.1]heptane-2,3-dimethanol](/img/structure/B1630532.png)




